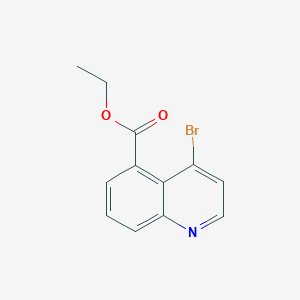
Ethyl 4-bromoquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromoquinoline-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 4-hydroxyquinoline using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted quinoline derivatives.
- Oxidized or reduced quinoline compounds.
- Coupled products with various functional groups .
Scientific Research Applications
Ethyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-5-carboxylate in biological systems involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
- Ethyl 4-chloroquinoline-5-carboxylate
- Ethyl 4-fluoroquinoline-5-carboxylate
- Ethyl 4-iodoquinoline-5-carboxylate
Comparison: Ethyl 4-bromoquinoline-5-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific reactions and applications .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |
InChI Key |
NFVDYCSRMPXQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


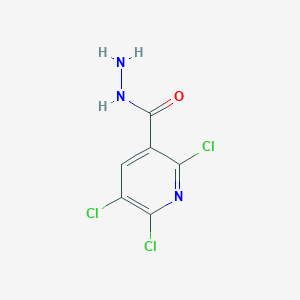
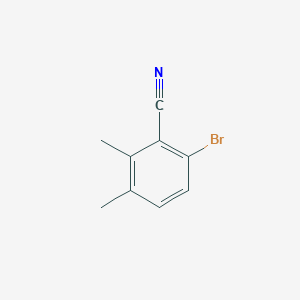
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
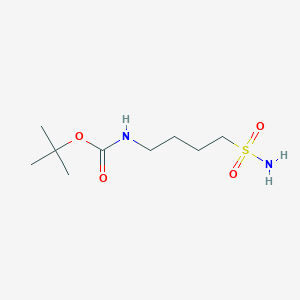
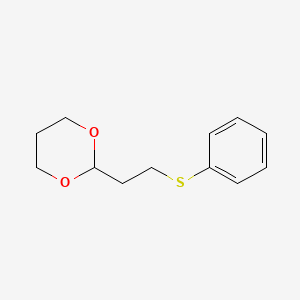
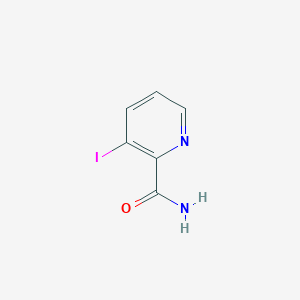
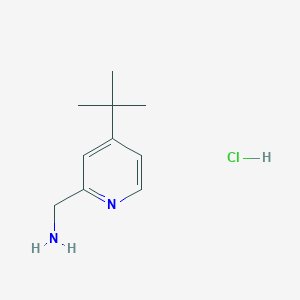
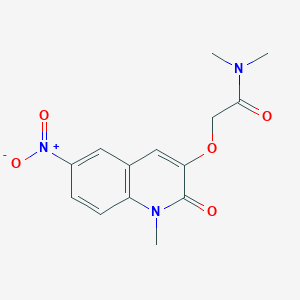

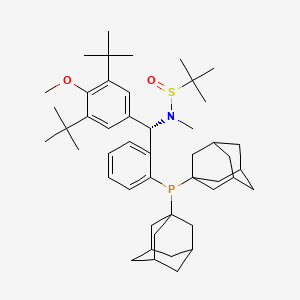
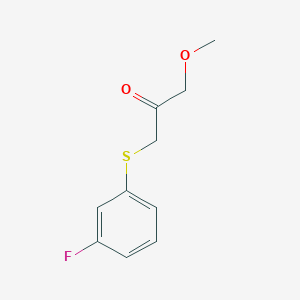
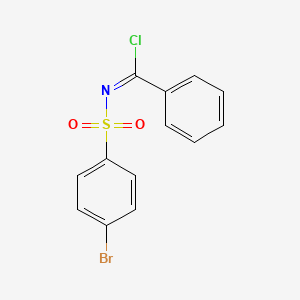
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

